molecular formula C11H15NO2S B14168774 N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine CAS No. 71999-99-0

N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine

Katalognummer: B14168774
CAS-Nummer: 71999-99-0
Molekulargewicht: 225.31 g/mol
InChI-Schlüssel: LCDNHEKQCXCLBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine is a chemical compound known for its unique structure and properties It features a thietane ring, which is a four-membered ring containing sulfur, and is substituted with a phenyl group and a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine typically involves the reaction of a thietane derivative with dimethylamine. One common method includes the oxidation of a thietane precursor to introduce the sulfone group, followed by the introduction of the dimethylamino group under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and cost-effectiveness. This can include continuous flow reactors and the use of more efficient catalysts to reduce reaction times and improve product purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group.

    Substitution: The phenyl group or the dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-dimethyl-1,1-dioxo-2-phenylthietan-3-amine
  • N,N-dimethyl-1,1-dioxo-3-phenylthietan-2-amine

Uniqueness

N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine is unique due to its specific substitution pattern and the presence of both a sulfone group and a dimethylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

71999-99-0

Molekularformel

C11H15NO2S

Molekulargewicht

225.31 g/mol

IUPAC-Name

N,N-dimethyl-1,1-dioxo-3-phenylthietan-3-amine

InChI

InChI=1S/C11H15NO2S/c1-12(2)11(8-15(13,14)9-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI-Schlüssel

LCDNHEKQCXCLBO-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1(CS(=O)(=O)C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.